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(Tert-amylimino)tris(dimethylamino)tantalum

Vapor pressure Precursor delivery ALD process window

(Tert-amylimino)tris(dimethylamino)tantalum (TAIMATA, CAS 629654-53-1) is a metalorganic tantalum(V) precursor of the alkylimidotris(dialkylamido)tantalum class, with molecular formula C₁₁H₂₉N₄Ta and molecular weight 398.32 g/mol. It is engineered for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of tantalum-containing thin films—primarily TaN diffusion barriers for copper interconnect metallization in advanced semiconductor devices.

Molecular Formula C11H29N4Ta-3
Molecular Weight 398.32 g/mol
CAS No. 440081-38-9
Cat. No. B3266986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-amylimino)tris(dimethylamino)tantalum
CAS440081-38-9
Molecular FormulaC11H29N4Ta-3
Molecular Weight398.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C
InChIInChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1;
InChIKeyDUSOHVSMXRNSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAIMATA (Tert-amylimino)tris(dimethylamino)tantalum – ALD/CVD Precursor Procurement & Selection Guide


(Tert-amylimino)tris(dimethylamino)tantalum (TAIMATA, CAS 629654-53-1) is a metalorganic tantalum(V) precursor of the alkylimidotris(dialkylamido)tantalum class, with molecular formula C₁₁H₂₉N₄Ta and molecular weight 398.32 g/mol [1]. It is engineered for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of tantalum-containing thin films—primarily TaN diffusion barriers for copper interconnect metallization in advanced semiconductor devices [2]. Its molecular architecture incorporates one tert-amylimido (═NᵗAm) ligand and three dimethylamido (—NMe₂) ligands around the tantalum center, a ligand-sphere design that directly determines its physical-state, volatility, and reactivity advantages over structurally analogous tantalum precursors [3].

Why TAIMATA Cannot Be Generically Substituted: Ligand-Sphere Engineering and Process Consequences


Tantalum alkylimidotris(dialkylamido) precursors share a common (imido)Ta(amido)₃ core but differ in the alkyl substituents on the imido and amido ligands, and these apparently subtle variations produce order-of-magnitude differences in vapor pressure, deposition temperature window, and physical state at delivery temperature. The patent literature and peer-reviewed ALD studies demonstrate that swapping the tert-butylimido ligand (as in TBTDET) for tert-amylimido (as in TAIMATA) raises vapor pressure by approximately one order of magnitude, while replacing diethylamido with dimethylamido ligands shifts the saturated ALD window downward by roughly 50 °C [1][2]. Consequently, a generic procurement decision—selecting any 'tantalum imido-amido precursor' without ligand-level specificity—risks inadequate precursor delivery rates, non-overlapping process windows, or solid-precursor handling complications that are absent with TAIMATA [3].

TAIMATA Quantitative Differentiation Evidence: Head-to-Head Precursor Comparisons


TAIMATA vs TBTDET: 10× Vapor Pressure Advantage for Enhanced ALD/CVD Precursor Delivery

TAIMATA exhibits a vapor pressure approximately ten times (one order of magnitude) higher than that of TBTDET (tert-butylimidotris(diethylamido)tantalum), the closest structural analog and a widely used tantalum precursor [1][2]. TAIMATA achieves a vapor pressure of 1 Torr at 80 °C, whereas TBTDET requires substantially higher temperatures to reach comparable vapor pressure [2]. This difference originates in the ligand-sphere design—the tert-amylimido plus dimethylamido combination of TAIMATA yields greater volatility than TBTDET's tert-butylimido plus diethylamido configuration [1].

Vapor pressure Precursor delivery ALD process window

TAIMATA vs TBTDET: 50 °C Lower Saturated ALD Temperature Window for Thermally-Sensitive Substrates

In a direct comparative ALD study using identical reactor conditions and ammonia co-reactant, TAIMATA achieved a saturated deposition rate of 0.2 Å/cycle within a temperature window of 150–200 °C, while TBTDET required a higher temperature window of 200–250 °C for its saturated deposition rate of 0.4 Å/cycle [1]. This represents a ~50 °C downward shift in the ALD saturation window for TAIMATA, attributable to the higher reactivity of the dimethylamido ligands toward ammonia compared to the diethylamido ligands of TBTDET [1].

Deposition temperature ALD saturation window Thermal budget

TAIMATA vs PDMAT: Near-Room-Temperature Liquid Delivery Eliminates Solid Precursor Handling Challenges

TAIMATA exhibits a melting point of 36 °C, placing it at the threshold of liquid-state delivery at mildly elevated temperatures (≥30 °C minimum source heating per Applied Materials patent US 7,524,762) [1][2]. In contrast, PDMAT (pentakis(dimethylamino)tantalum), one of the most established tantalum ALD/CVD precursors, is a solid with a melting point of 150–180 °C (with decomposition) and requires sublimation-based delivery (boiling point ~90 °C at 0.8 mmHg sublimation) [3]. Solid precursors like PDMAT are documented in the literature as problematic for consistent vapor draw delivery, exhibiting time-dependent mass flux decay and reproducibility issues that are absent with liquid precursors like TAIMATA [3][4].

Physical state Precursor delivery Process reliability

TAIMATA-Based PAALD-TaN: Quantifiable Film Resistivity of 366 μΩ·cm Achieved at 250 °C

Plasma-assisted ALD (PAALD) of TaN thin films using TAIMATA and H₂ plasma at 250 °C yielded a deposition rate of ~0.9 Å/cycle and a film resistivity of ~366 μΩ·cm, whereas thermal ALD-TaN from TAIMATA (without plasma) produced films with resistivity so high it was reported as 'not measurable' in the same study [1]. Further, PEALD-TaN films from TAIMATA with H₂ plasma power optimization (75–175 W) achieved resistivity as low as 680 μΩ·cm at 230 °C, with a preferred orientation ratio TaN(200)/TaN(111) increasing from 0.8 to 2.8—a structural characteristic linked to improved Cu adhesion [2].

Film resistivity Plasma-enhanced ALD Diffusion barrier

TAIMATA CVD Delivers Stoichiometric TaN and Low-Impurity Films for CMOS Gate Electrode Integration

CVD of TaN films using TAIMATA with ammonia co-reactant and hydrogen carrier gas produces near-stoichiometric TaN with a Ta:N ratio close to 1:1 as determined by X-ray photoelectron spectroscopy (XPS) [1]. Conductivity measurements on these CVD TaN layers yielded resistivity values below 5 mΩ·cm [2]. When integrated as a metal gate electrode in n/pMOSFETs with HfO₂–Al₂O₃ laminate gate dielectric, the TAIMATA-derived CVD-TaN films with low impurity content were essential for achieving optimized capacitance characteristics [3]. In contrast, PDMAT-based processes are documented as producing resistive TaN layers with a +V metal center that limits film conductivity, while TBTDET also does not yield conductive TaN films even with highly reductive co-reactants [4].

Film composition Stoichiometry CMOS metal gate

TAIMATA Thermal Stability Profile: Ligand-Design Trade-off for Optimized Reactivity

A systematic study of TaN ALD precursors by Zhang et al. (2004) established a thermal stability ranking for the class: TBTDET > PDMAT > TBTEMT, as determined by ¹H NMR monitoring of ligand decomposition [1]. Although TAIMATA was not directly included in this specific ranking, the study establishes that thermal stability in this compound class is tunable through ligand-sphere engineering, with the tert-butylimido group conferring the highest stability [1]. TAIMATA's tert-amylimido ligand represents an intermediate design: the additional methyl group on the amyl chain (vs tert-butyl) slightly reduces thermal stability relative to TBTDET while simultaneously enabling a ~50 °C lower deposition window and 10× higher vapor pressure—a deliberate trade-off that favors process integration over maximum thermal robustness [2]. TAIMATA is reported as having 'excellent thermal stability and controlled reactivity' sufficient for reproducible ALD at temperatures up to at least 250 °C (PAALD) [3].

Thermal stability Ligand design Process window

Optimal Procurement Scenarios for TAIMATA: Where the Evidence Supports Prioritization


ALD TaN Diffusion Barriers for Advanced Cu Interconnect BEOL Integration (Sub-10 nm Nodes)

TAIMATA's 10× vapor pressure advantage over TBTDET [1] and its saturated ALD window at 150–200 °C [2] make it the preferred precursor for conformal TaN diffusion barrier deposition in tight-pitch dual-damascene copper interconnect structures. The lower deposition temperature is critical for BEOL compatibility where thermal budgets are constrained by low-k dielectric stability. Furthermore, PAALD-TaN films at 250 °C with resistivity of ~366 μΩ·cm [3] satisfy the low-resistance barrier requirements for sub-10 nm technology nodes.

CMOS Metal Gate Electrode Deposition Requiring Stoichiometric, Low-Impurity TaN

TAIMATA-derived CVD-TaN films achieve near-stoichiometric 1:1 Ta:N composition with low impurity content, as verified by XPS [1], and resistivity below 5 mΩ·cm [2]. This film quality has been demonstrated to improve MOSFET performance when integrated with HfO₂–Al₂O₃ laminate gate dielectrics [3], making TAIMATA the precursor of choice for metal gate electrode applications where impurity-driven flatband voltage shifts or capacitance degradation are unacceptable.

High-Volume Manufacturing Requiring Reliable Liquid Precursor Delivery Without Solid-Handling Downtime

TAIMATA's melting point of 36 °C enables liquid delivery at source temperatures as low as 30 °C [1][2], in contrast to solid precursors like PDMAT (m.p. 150–180 °C) that require sublimation-based delivery with documented mass-flux decay and reproducibility problems [3]. For high-volume semiconductor manufacturing where tool uptime and process repeatability are paramount, TAIMATA eliminates the solid-precursor handling challenges that are well-documented as a source of process variability and preventive maintenance burden.

PEALD TaN Films with Tunable Resistivity and Crystallographic Orientation for Adhesion Optimization

TAIMATA-based PEALD processes at 230 °C with H₂ plasma power tuning (75–175 W) enable resistivity modulation from 1900 to 680 μΩ·cm and control over the TaN(200)/TaN(111) preferred orientation ratio from 0.8 to 2.8 [1]. The (200)-oriented films show improved Cu adhesion properties [1], providing process engineers with a quantifiable knob for simultaneously optimizing barrier resistivity and Cu/barrier interface reliability—a capability not demonstrated for TBTDET or PDMAT under comparable thermal-only or plasma-enhanced ALD conditions.

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